2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid
Overview
Description
Mechanism of Action
Target of Action
Org 24598 is a potent and selective inhibitor of the glial glycine transporter GlyT1b . The primary role of GlyT1b is to regulate the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .
Mode of Action
By inhibiting GlyT1b, Org 24598 increases the extracellular levels of glycine in the nucleus accumbens (nAc), an area of the brain involved in reward and addiction . This leads to an enhancement of the inhibitory effects of glycine on neuronal activity .
Biochemical Pathways
The increase in extracellular glycine levels can affect various biochemical pathways. For instance, it can enhance the inhibitory effects of glycine on NMDA receptors, which play a crucial role in synaptic plasticity and memory function . This can lead to changes in neuronal excitability and neurotransmission .
Pharmacokinetics
It’s known that the compound is active in vivo , suggesting that it has suitable pharmacokinetic properties for biological activity.
Result of Action
The inhibition of GlyT1b by Org 24598 and the subsequent increase in extracellular glycine levels can have several effects at the molecular and cellular levels. For instance, it has been shown to facilitate the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats . This suggests that Org 24598 could potentially be used in the treatment of conditions such as Alcohol Use Disorder (AUD) .
Action Environment
The action, efficacy, and stability of Org 24598 can be influenced by various environmental factors. For instance, the presence of other drugs (such as bupropion and varenicline) can enhance the effects of Org 24598 . .
Biochemical Analysis
Biochemical Properties
Org 24598 plays a crucial role in biochemical reactions by inhibiting the glial glycine transporter GlyT1b . This interaction with GlyT1b affects the transport and reuptake of glycine, a neurotransmitter, thereby influencing neurotransmission .
Cellular Effects
The effects of Org 24598 on cells are primarily related to its influence on glycine transport. By inhibiting GlyT1b, Org 24598 increases the availability of glycine in the synaptic cleft, which can affect various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, Org 24598 exerts its effects by binding to and inhibiting GlyT1b . This inhibition disrupts the normal reuptake of glycine, leading to an increase in glycine concentrations in the synaptic cleft and changes in neurotransmission .
Transport and Distribution
Org 24598 is likely transported and distributed within cells and tissues via its interaction with GlyT1b
Subcellular Localization
The subcellular localization of Org 24598 is likely related to the location of GlyT1b, the transporter it inhibits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Org 24598 involves several key steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, which include phenylpropylamine and trifluoromethylphenol.
Coupling Reaction: The phenylpropylamine is reacted with trifluoromethylphenol under specific conditions to form the desired phenoxypropylamine intermediate.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield Org 24598.
Industrial Production Methods
Industrial production of Org 24598 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions
Org 24598 undergoes various chemical reactions, including:
Oxidation: Org 24598 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Org 24598 to its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Org 24598 can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products
Scientific Research Applications
Org 24598 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycine transporter inhibitors.
Biology: Investigated for its effects on glycine transport and neurotransmitter regulation.
Industry: Utilized in the development of new pharmaceuticals targeting glycine transporters.
Comparison with Similar Compounds
Similar Compounds
Sarcosine: Another glycine transporter inhibitor but with less selectivity and potency compared to Org 24598.
Bitopertin: A GlyT1 inhibitor with similar therapeutic applications but different pharmacokinetic properties.
ALX 5407: Another selective GlyT1 inhibitor with distinct chemical structure and potency.
Uniqueness of Org 24598
Org 24598 stands out due to its high selectivity for GlyT1b and negligible activity at other receptors and transporters. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWQAWBTWNPFPW-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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